tert-Butyl (4-(3-methoxyphenyl)piperidin-4-yl)(methyl)carbamate
Description
Properties
Molecular Formula |
C18H28N2O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(3-methoxyphenyl)piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20(4)18(9-11-19-12-10-18)14-7-6-8-15(13-14)22-5/h6-8,13,19H,9-12H2,1-5H3 |
InChI Key |
FYTCTDHLGFWHQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Aryl Lithium Addition to Piperidine Intermediates
Aryl lithium reagents are widely used to introduce aryl groups to piperidine scaffolds. For example, 1-benzyl 4-ethyl piperidine-1,4-dicarboxylate undergoes aryl lithium addition at −78°C to form 4-bisarylcarbinol intermediates, which are subsequently deprotected and carbamoylated. Applied to the target compound, 3-methoxyphenyl lithium could be generated from 3-bromoanisole using t-BuLi, followed by nucleophilic addition to a piperidine ketone or ester precursor.
Nucleophilic Aromatic Substitution
Electron-deficient aryl halides react with piperidine amines under basic conditions. For instance, 3,6-dichloro-4,5-dimethylpyridazine reacts with tert-butyl methyl(piperidin-4-yl)carbamate in dimethyl sulfoxide (DMSO) at 120°C with K₂CO₃ to yield substituted piperidines. Adapting this method, 3-methoxy-substituted aryl halides could displace leaving groups on prefunctionalized piperidines.
Reductive Amination and Carbamate Protection
Primary amines are protected as tert-butyl carbamates (Boc) using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, tert-butyl piperidin-4-ylcarbamate is synthesized via Boc protection of 4-aminopiperidine with Boc₂O in dichloromethane (DCM) and triethylamine (TEA). Subsequent N-methylation using methyl iodide or dimethyl sulfate introduces the methyl group on the carbamate nitrogen.
Stepwise Synthesis of this compound
Preparation of 4-(3-Methoxyphenyl)piperidin-4-ol
Method A: Grignard Addition
-
Substrate : Ethyl 1-benzylpiperidine-4-carboxylate.
-
Reagent : 3-Methoxyphenylmagnesium bromide (generated from 3-bromoanisole and Mg).
-
Conditions : Tetrahydrofuran (THF), −78°C to room temperature, 12 h.
-
Workup : Acidic hydrolysis yields 4-(3-methoxyphenyl)piperidin-4-ol.
Method B: Aryl Lithium Addition
Boc Protection of the Piperidine Amine
N-Methylation of the Carbamate
-
Substrate : tert-Butyl (4-(3-methoxyphenyl)piperidin-4-yl)carbamate.
-
Reagent : Methyl iodide (1.5 equiv), NaH (2.0 equiv).
-
Conditions : DMF, 0°C to room temperature, 4 h.
Optimization of Critical Reaction Parameters
Temperature Control in Aryl Additions
Low temperatures (−78°C) are critical to prevent side reactions during aryl lithium or Grignard additions. For example, uncontrolled exotherms lead to over-addition or decomposition.
Solvent Selection
Base and Equivalents
-
K₂CO₃ (2.0 equiv) in DMSO facilitates SNAr reactions at 120°C.
-
TEA or DIPEA (3.0–5.0 equiv) neutralizes HCl generated during Boc protection.
Industrial-Scale Considerations
Continuous Flow Reactors
Patent data highlights the use of continuous flow systems to improve mixing and heat transfer, particularly for exothermic steps like Boc protection or methylations.
Purification Techniques
-
Silica gel chromatography resolves intermediates with polar functional groups.
-
Recrystallization from ethanol/water mixtures achieves >98% purity for final products.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Mitigation Strategies
Regioselectivity in Aryl Additions
Competing ortho/meta addition is minimized by using sterically hindered substrates or directing groups.
Over-Methylation
Controlled addition of methyl iodide and low temperatures prevent di-methylation byproducts.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(3-methoxyphenyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing piperidine structures, including tert-Butyl (4-(3-methoxyphenyl)piperidin-4-yl)(methyl)carbamate, exhibit anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against cancer cells, with IC50 values indicating effective inhibition of cell proliferation at nanomolar concentrations.
Immunomodulatory Effects
The compound's structure suggests potential interactions with immune checkpoints, making it a candidate for immunotherapy:
- PD-L1 Inhibition : Studies have shown that derivatives of this compound can enhance the immune response by inhibiting the PD-1/PD-L1 pathway, which is crucial for tumor immune evasion. This effect was observed in assays using mouse splenocytes, where the compound restored immune function at low concentrations.
Case Study 1: PD-L1 Inhibition
A doctoral thesis investigated the biological activity of various piperidine derivatives, including this compound. The research involved rescue assays with mouse splenocytes exposed to recombinant PD-L1, revealing that the compound significantly restored immune function at specific concentrations.
Case Study 2: Cytotoxicity in Cancer Cells
Another study focused on the compound's efficacy against diverse cancer cell lines. The results indicated dose-dependent cytotoxicity, aligning with findings from related piperidine compounds. This reinforces the potential of this compound as an anticancer agent.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(3-methoxyphenyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substitutions on the Aromatic Ring
The 3-methoxyphenyl group in the target compound can be compared to analogs with alternative aromatic substituents:
Key Observations :
- The 3-trifluoromethylphenyl analog (CAS 886365-38-4) exhibits higher lipophilicity (logP ~3.5 estimated), which may improve blood-brain barrier penetration but reduce aqueous solubility .
- The 4-cyanopyridin-2-yl substituent introduces polarity, favoring solubility in polar solvents (e.g., DMSO or ethanol), making it suitable for in vitro assays .
Variations in the Heterocyclic Core
Replacing the piperidine ring with other heterocycles alters conformational flexibility and binding affinity:
Key Observations :
Position of the Carbamate Group
The carbamate group’s placement influences steric hindrance and metabolic stability:
Biological Activity
Tert-Butyl (4-(3-methoxyphenyl)piperidin-4-yl)(methyl)carbamate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H24N2O3
- Molecular Weight : 288.38 g/mol
- CAS Number : 163271-08-7
Research indicates that this compound may exhibit multiple mechanisms of action, particularly in neuropharmacology. It has been shown to act as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound potentially increases acetylcholine levels, which can enhance cholinergic neurotransmission.
Neuroprotective Effects
Studies have highlighted the neuroprotective properties of this compound against amyloid-beta (Aβ) toxicity. For instance, in vitro experiments demonstrated that the compound could reduce cell death in astrocytes induced by Aβ 1-42 peptide exposure. The protective effect was attributed to a decrease in inflammatory markers such as TNF-α and oxidative stress indicators .
Antioxidant Activity
The compound has also shown potential antioxidant activity. In vitro assays indicated that it could mitigate oxidative stress in neuronal cells, contributing to its neuroprotective effects. This is significant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
In Vitro Studies
A notable study assessed the ability of this compound to inhibit Aβ aggregation. Results showed an 85% inhibition rate at a concentration of 100 μM, indicating strong potential for preventing amyloidogenesis .
In Vivo Studies
In vivo evaluations using scopolamine-induced models of Alzheimer's disease revealed that while the compound exhibited some protective effects in vitro, its efficacy in vivo was less pronounced. The bioavailability and penetration into the brain tissue were identified as possible limiting factors for its therapeutic effectiveness .
Comparative Biological Activity Table
Q & A
Basic: What are the key synthetic strategies for preparing tert-Butyl (4-(3-methoxyphenyl)piperidin-4-yl)(methyl)carbamate?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the piperidine core substituted with a 3-methoxyphenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Step 2: Methylcarbamate formation using tert-butyl chloroformate and methylamine under basic conditions (e.g., NaH or KOtBu) in anhydrous solvents like THF or DCM .
- Step 3: Purification via column chromatography or recrystallization, monitored by TLC and characterized by NMR (¹H/¹³C) and mass spectrometry .
Critical Consideration: Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .
Advanced: How can reaction conditions be optimized to mitigate low yields in multi-step syntheses?
Methodological Answer:
- Catalyst Screening: Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for aryl coupling steps, optimizing temperature (80–100°C) and solvent (toluene/DMF) to enhance efficiency .
- Protection/Deprotection: Introduce tert-butyl groups transiently to stabilize reactive intermediates, followed by acidic/basic deprotection (e.g., TFA/HCl) .
- Workflow Automation: Employ flow chemistry for precise control of reaction parameters (residence time, mixing) to reduce side products .
- Yield Analysis: Use HPLC or GC-MS to quantify impurities and adjust stoichiometry (e.g., excess tert-butyl chloroformate by 1.2–1.5 eq) .
Data Contradiction Note: Conflicting reports on optimal solvent polarity (DMF vs. THF) suggest solvent choice depends on intermediate solubility .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR: Identify methoxy (δ 3.7–3.9 ppm), tert-butyl (δ 1.2–1.4 ppm), and piperidine protons (δ 2.5–3.5 ppm). Carbamate carbonyl appears at ~155 ppm in ¹³C NMR .
- High-Resolution MS: Confirm molecular ion ([M+H]⁺ expected at ~333 m/z for C₁₈H₂₈N₂O₃) with ≤2 ppm error .
- IR Spectroscopy: Detect carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹) .
Validation Tip: Compare with analogs in PubChem or DSSTox for spectral consistency .
Advanced: How can stereochemical outcomes be controlled during piperidine functionalization?
Methodological Answer:
- Chiral Auxiliaries: Use (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis to enforce desired stereochemistry at the piperidine C4 position .
- Dynamic Resolution: Employ enzymes (e.g., lipases) or chiral bases (e.g., sparteine) to resolve racemic mixtures during carbamate formation .
- X-ray Crystallography: Confirm absolute configuration post-synthesis; refine crystal structures using software like SHELX .
Contradiction Alert: Some studies report epimerization under basic conditions—monitor by chiral HPLC .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability: Stable at RT for 6–12 months if protected from moisture (hygroscopic) and light. Avoid strong acids/bases to prevent carbamate cleavage .
- Storage: Seal in amber vials under N₂ atmosphere; desiccate with silica gel. For long-term storage, freeze at -20°C .
- Decomposition Signs: Discoloration (yellowing) or precipitate formation indicates degradation; re-purify via flash chromatography .
Advanced: What strategies resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use validated protocols (e.g., FRET for enzyme inhibition) with positive controls (e.g., known kinase inhibitors) .
- Metabolic Stability Testing: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in IC₅₀ values .
- SAR Studies: Synthesize analogs (e.g., replacing 3-methoxyphenyl with 3-fluorophenyl) to isolate pharmacophore contributions .
Key Reference: Compare toxicity profiles with structurally related compounds (e.g., tert-butyl piperidine carbamates) for cross-study validation .
Basic: How is purity assessed, and what thresholds are acceptable for in vitro studies?
Methodological Answer:
- HPLC/UPLC: Aim for ≥95% purity (λ = 254 nm) using C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
- Acceptance Criteria: ≥98% purity for mechanistic studies; ≥90% for preliminary screening (with LC-MS documentation of impurities) .
Advanced: What computational tools predict the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- In Silico Modeling: Use SwissADME or ADMETLab to estimate logP (predicted ~2.8), BBB permeability, and CYP inhibition .
- MD Simulations: Simulate binding to targets (e.g., serotonin receptors) using GROMACS; validate with experimental ITC data .
- DMPK Profiling: Corrogate metabolic soft spots (e.g., methoxy demethylation) via MetaSite .
Limitation Note: Predictions may underestimate efflux transporter effects—validate with Caco-2 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
